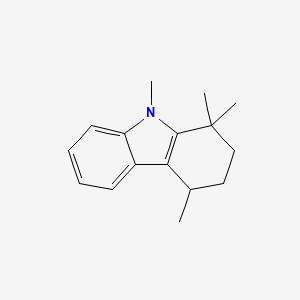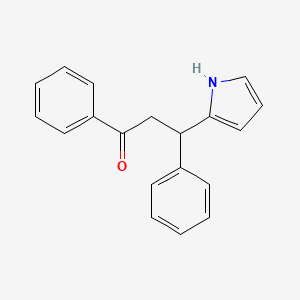silane CAS No. 664364-81-2](/img/structure/B12537380.png)
Bis[(ethenyloxy)methyl](dimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethenyloxy)methylsilane: is an organosilicon compound with the molecular formula C6H12O2Si It is characterized by the presence of two ethenyloxy groups attached to a dimethylsilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(ethenyloxy)methylsilane typically involves the reaction of dimethylchlorosilane with ethenyloxy compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of Bis(ethenyloxy)methylsilane involves large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality material suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(ethenyloxy)methylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethyl groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Halogenated or alkylated silanes.
Applications De Recherche Scientifique
Chemistry: Bis(ethenyloxy)methylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It is also explored for its potential in drug delivery systems.
Medicine: The compound’s ability to form stable bonds with biological molecules makes it a candidate for use in medical implants and prosthetics.
Industry: In the industrial sector, Bis(ethenyloxy)methylsilane is used in the production of adhesives, sealants, and coatings. Its unique properties enhance the performance and durability of these products.
Mécanisme D'action
The mechanism of action of Bis(ethenyloxy)methylsilane involves its ability to form stable covalent bonds with various substrates. The ethenyloxy groups provide reactive sites for chemical modifications, allowing the compound to interact with different molecular targets. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Dimethylsilanediol: Similar in structure but lacks the ethenyloxy groups.
Bis(1-ethenylhexyl)oxysilane: Contains longer alkyl chains compared to Bis(ethenyloxy)methylsilane.
Bis(ethenoxymethyl)-dimethylsilane: Another variant with slight structural differences.
Uniqueness: Bis(ethenyloxy)methylsilane is unique due to its specific combination of ethenyloxy groups and dimethylsilane core. This structure imparts distinct chemical reactivity and stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
664364-81-2 |
|---|---|
Formule moléculaire |
C8H16O2Si |
Poids moléculaire |
172.30 g/mol |
Nom IUPAC |
bis(ethenoxymethyl)-dimethylsilane |
InChI |
InChI=1S/C8H16O2Si/c1-5-9-7-11(3,4)8-10-6-2/h5-6H,1-2,7-8H2,3-4H3 |
Clé InChI |
NOGBZUGJIWHDER-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(COC=C)COC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)

![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)

![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)




